N-Benzoyl-L-methionine
CAS No.: 10290-61-6
Cat. No.: VC21542394
Molecular Formula: C12H15NO3S
Molecular Weight: 253,31 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 10290-61-6 |
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Molecular Formula | C12H15NO3S |
Molecular Weight | 253,31 g/mole |
IUPAC Name | (2S)-2-benzamido-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
Standard InChI Key | PPFRJEXUPZWQPI-JTQLQIEISA-N |
Isomeric SMILES | CSCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
SMILES | CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES | CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Chemical Identity and Structure
Basic Information
N-Benzoyl-L-methionine is a modified amino acid with the molecular formula C₁₂H₁₅NO₃S and a molecular weight of 253.32 g/mol. It is also known by several synonyms including Bz-Met-OH and (S)-2-Benzamido-4-(methylthio)butanoic acid . The compound represents the L-isomer of benzoylated methionine, which is differentiated from its racemic counterpart, Benzoyl-dl-methionine .
Structural Characteristics
The structure of N-Benzoyl-L-methionine consists of:
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A benzoyl group (C₆H₅CO-) attached to the amino group of methionine
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The L-stereochemistry at the alpha carbon
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A carboxylic acid group
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The characteristic methylthio side chain of methionine
This structure can be represented by the SMILES notation: CSCCC@@HNC(=O)C1=CC=CC=C1 .
Physical and Chemical Identifiers
The following table presents the key identifiers and properties of N-Benzoyl-L-methionine:
Property | Value |
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CAS Registry Number | 10290-61-6 |
PubChem CID | 98774 |
Molecular Formula | C₁₂H₁₅NO₃S |
Molecular Weight | 253.32 g/mol |
InChIKey | PPFRJEXUPZWQPI-JTQLQIEISA-N |
European Community Number | 233-646-9 |
DSSTox Substance ID | DTXSID80145564 |
Synthesis and Resolution Methods
Chemical Resolution Approaches
The production of N-Benzoyl-L-methionine typically involves the resolution of racemic N-Benzoyl-DL-methionine. This process is crucial for obtaining the optically pure L-isomer. According to research by Kato and Tsuchiya, L-leucinamide serves as an effective resolving agent for N-acyl derivatives of various amino acids, including methionine .
Enzymatic Resolution
Studies have demonstrated that soil bacteria, particularly strains of Pseudomonas sp. (such as KT 84), can asymmetrically hydrolyze acyl derivatives of amino acids. These bacteria possess acylase activity that preferentially acts on the L-form of acylated amino acids, allowing for the production of L-amino acids from racemic mixtures .
Comparative Hydrolysis Efficiency
Research on acylase activity indicates that N-Acetyl-derivatives of L-methionine are more readily hydrolyzed than N-benzoyl derivatives by bacterial strains KT 224 or KT 241. Conversely, N-benzoyl derivatives showed higher susceptibility to hydrolysis by the KT 241 strain . This differential hydrolysis efficiency offers insights for optimizing the production of N-Benzoyl-L-methionine and related compounds.
Reactivity and Stability
Oxidation in Carbohydrate Systems
N-Benzoyl-L-methionine demonstrates significant reactivity in carbohydrate degradation systems. Studies have shown that when incubated with Amadori rearrangement products (ARPs) at 80°C in acetate-buffered solution (pH 6.0) for 48 hours, more than 40% of benzoyl methionine is oxidized to benzoyl methionine sulfoxide .
Comparative Stability
The oxidation rate varies considerably depending on the carbohydrate compounds present. In the presence of mono- and disaccharides, less than 10% of benzoyl methionine undergoes oxidation under the same conditions that lead to >40% oxidation with ARPs . This differential stability provides valuable insights into the behavior of methionine residues in food systems containing various carbohydrate components.
Side Reactions
An important side reaction observed during the incubation of benzoyl methionine in carbohydrate systems is peptide bond cleavage through α-amidation. This reaction represents a significant degradation pathway beyond simple oxidation .
Role in Carbohydrate Degradation
Influence on Dicarbonyl Compound Formation
N-Benzoyl-L-methionine significantly affects carbohydrate degradation pathways. Analysis of vicinal dicarbonyl compounds via HPLC-UV has shown that the thioether group of methionine strongly influences these degradation routes .
Radical Scavenging Activity
The compound demonstrates radical scavenging abilities, as evidenced by reduced glyoxal formation from reducing carbohydrates when N-Benzoyl-L-methionine is present . This antioxidant-like activity suggests potential applications in food systems where oxidative degradation is a concern.
Pathway-Specific Effects
While N-Benzoyl-L-methionine reduces glyoxal formation, it paradoxically increases diacetyl production from ARPs and reductones. This indicates that the compound can influence radical-dependent pathways in carbohydrate degradation systems in complex, pathway-specific ways .
Applications and Significance
Food Chemistry Applications
The behavior of N-Benzoyl-L-methionine in carbohydrate degradation systems makes it relevant for understanding protein oxidation in low-fat food items. Its ability to influence dicarbonyl compound formation suggests potential applications in food processing and preservation .
Biochemical Research Tools
As a modified amino acid, N-Benzoyl-L-methionine serves as a valuable model for studying:
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Protein modification reactions
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Amino acid metabolism
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Oxidative stress mechanisms
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Structure-activity relationships in peptides
Reference Standard Applications
The well-defined structure and properties of N-Benzoyl-L-methionine make it useful as a reference standard in analytical chemistry, particularly in chromatographic applications involving amino acid derivatives .
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